2-(3-bromophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(3-bromophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminopyridine and α-bromoketones.
Cyclization: The reaction between 2-aminopyridine and α-bromoketones in the presence of a base leads to the formation of the imidazo[1,2-a]pyridine core.
Substitution: The final step involves the substitution of the bromine atom with the desired substituents to obtain the target compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-bromophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis
Properties
Molecular Formula |
C21H18BrN3 |
---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H18BrN3/c1-14-10-11-25-19(12-14)24-20(16-7-5-8-17(22)13-16)21(25)23-18-9-4-3-6-15(18)2/h3-13,23H,1-2H3 |
InChI Key |
BBHVHIJXJQHWLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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